molecular formula C17H15Cl2N5OS3 B11413550 5-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11413550
M. Wt: 472.4 g/mol
InChI Key: NNJXPUWNOBSNKW-UHFFFAOYSA-N
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Description

5-CHLORO-N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including chlorophenyl, thiadiazole, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:

    Formation of the Thiadiazole Ring: This step involves the cyclization of a precursor such as 4-chlorobenzoic acid with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Formation of the Pyrimidine Ring: The pyrimidine ring is typically formed through a condensation reaction involving appropriate amines and carbonyl compounds.

    Final Assembly: The final step involves coupling the thiadiazole and pyrimidine intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiadiazole and pyrimidine rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

5-CHLORO-N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structure and functional groups.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound’s interactions with various biological targets make it a valuable tool for studying biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares the thiadiazole ring and chlorophenyl group but lacks the pyrimidine moiety.

    2-(Propylsulfanyl)pyrimidine-4-carboxamide: Contains the pyrimidine ring and propylsulfanyl group but lacks the thiadiazole moiety.

Uniqueness

5-CHLORO-N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15Cl2N5OS3

Molecular Weight

472.4 g/mol

IUPAC Name

5-chloro-N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C17H15Cl2N5OS3/c1-2-7-26-15-20-8-12(19)13(21-15)14(25)22-16-23-24-17(28-16)27-9-10-3-5-11(18)6-4-10/h3-6,8H,2,7,9H2,1H3,(H,22,23,25)

InChI Key

NNJXPUWNOBSNKW-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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